molecular formula C21H25NOS B374635 1-[3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)propyl]piperidine

1-[3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)propyl]piperidine

Cat. No.: B374635
M. Wt: 339.5g/mol
InChI Key: HKTRXPBQEMJXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)propyl]piperidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with a benzoxathiepin ring fused to a piperidine moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)propyl]piperidine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)propyl]piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)propyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    6H-benzo[c][1,5]benzoxathiepin derivatives: These compounds share the benzoxathiepin core structure and may exhibit similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring that may have comparable pharmacological properties.

    Benzimidazole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.

Uniqueness

1-[3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)propyl]piperidine is unique due to its specific combination of the benzoxathiepin and piperidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C21H25NOS

Molecular Weight

339.5g/mol

IUPAC Name

1-[3-(6H-benzo[c][1,5]benzoxathiepin-6-yl)propyl]piperidine

InChI

InChI=1S/C21H25NOS/c1-6-14-22(15-7-1)16-8-11-18-17-9-2-4-12-20(17)24-21-13-5-3-10-19(21)23-18/h2-5,9-10,12-13,18H,1,6-8,11,14-16H2

InChI Key

HKTRXPBQEMJXKL-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCC2C3=CC=CC=C3SC4=CC=CC=C4O2

Canonical SMILES

C1CCN(CC1)CCCC2C3=CC=CC=C3SC4=CC=CC=C4O2

Origin of Product

United States

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